2-amino-2-(2-iodophenyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

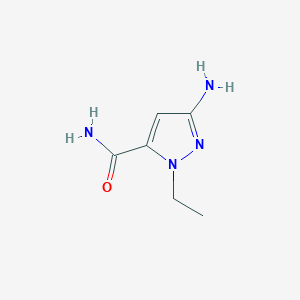

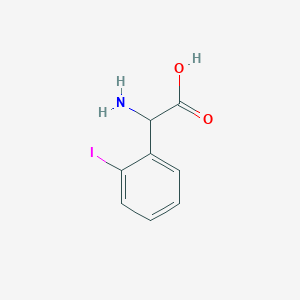

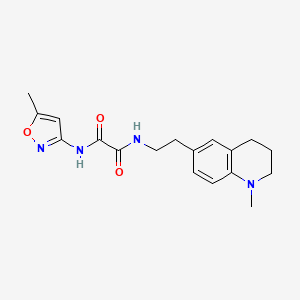

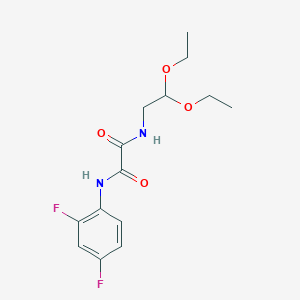

2-amino-2-(2-iodophenyl)acetic Acid, also known as 2-Amino-2-(4-iodophenyl)acetic acid, is a compound with the molecular weight of 277.06 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups .

Molecular Structure Analysis

The InChI code for 2-amino-2-(2-iodophenyl)acetic Acid is1S/C8H8INO2/c9-6-3-1-5 (2-4-6)7 (10)8 (11)12/h1-4,7H,10H2, (H,11,12) . This indicates the presence of iodine, nitrogen, oxygen, and carbon atoms in the molecule. Physical And Chemical Properties Analysis

2-amino-2-(2-iodophenyl)acetic Acid has a molecular weight of 277.06 . It is a powder at room temperature . The compound has a melting point of 204-205 .Applications De Recherche Scientifique

Ligand in Catalytic Reactions

- 2-Amino-2-(2-iodophenyl)acetic acid has been utilized in the synthesis of 1-(2-Iodophenyl)-1H-tetrazole, which is then used as a ligand for palladium(II)-catalyzed Heck reactions. This demonstrates its potential in facilitating cross-coupled product formation in organic synthesis (Gupta, Song, & Oh, 2004).

Role in Synthesis of Schiff Base Ligands

- The compound is involved in the synthesis of Schiff base ligands for metal ions. These ligands and their metal complexes have been characterized and analyzed for their antioxidant properties and xanthine oxidase inhibitory activities, illustrating the compound's utility in developing potential therapeutic agents (Ikram et al., 2015).

Application in Cyclopeptide Research

- Research involving biphenyl-containing pseudo-amino acids, similar in structure to 2-amino-2-(2-iodophenyl)acetic acid, indicates its relevance in the study of cyclic peptides and their conformations. This has implications for understanding peptide structure and function (Brandmeier, Sauer, & Feigel, 1994).

Use in Electrochemical Studies

- Derivatives of 2-amino-2-(2-iodophenyl)acetic acid have been synthesized for enhancing the electrochemical properties of poly ortho aminophenol films, showing the potential of these derivatives in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Influence on Chemical Synthesis

- The compound is involved in the synthesis of various chemicals and intermediates, which further highlights its broad applicability in chemical research. For example, its derivatives have been used in the synthesis of anticancer compounds, showcasing its role in the development of new therapeutic agents (Liu Ying-xiang, 2007).

Facilitation of Medicinal Chemistry Research

- Its derivatives have been employed in the synthesis of axially chiral amino acids, which are efficient catalysts in asymmetric aldol reactions. This has implications in the field of medicinal chemistry, especially in the development of stereoselective synthesis methods (Kano, Tokuda, & Maruoka, 2006).

Potential in Drug Development

- Its structural derivatives have been synthesized and analyzed for their potential as anticancer drugs, illustrating its utility in the synthesis of novel therapeutic compounds (Sharma et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-(2-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZRXHDPOCVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2-iodophenyl)acetic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2479572.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2479576.png)